molecular formula C9H17F3N2 B6599778 1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine CAS No. 1890539-80-6

1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine

Cat. No.: B6599778
CAS No.: 1890539-80-6
M. Wt: 210.24 g/mol
InChI Key: BCZMNPSBCGJARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine is a piperazine derivative characterized by a branched aliphatic chain substituted with trifluoromethyl and dimethyl groups. This structure distinguishes it from common aryl-substituted piperazines, such as 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP), which feature aromatic substituents . The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the dimethylpropyl chain may influence steric hindrance and pharmacokinetic properties.

Properties

IUPAC Name

1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2/c1-8(2,9(10,11)12)7-14-5-3-13-4-6-14/h13H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZMNPSBCGJARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCNCC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine with Fluorinated Alkyl Halides

The most direct route involves the alkylation of piperazine with 3,3,3-trifluoro-2,2-dimethylpropyl chloride. This method, adapted from industrial-scale protocols, employs acetonitrile as the solvent and potassium carbonate as the base to facilitate nucleophilic substitution. The reaction proceeds via an SN2 mechanism, where the piperazine nitrogen attacks the electrophilic carbon of the alkyl halide.

Reaction Conditions:

  • Molar Ratio: Piperazine to alkyl halide (2:1) to minimize bis-alkylation.

  • Temperature: Reflux at 82°C for 12–18 hours.

  • Work-up: Aqueous extraction followed by column chromatography (silica gel, ethyl acetate/hexane) yields the product in 68–72% purity.

A key challenge is the steric hindrance imposed by the 2,2-dimethyl group, which slows reaction kinetics. Patent data suggest that substituting potassium carbonate with cesium carbonate increases reactivity due to its stronger basicity, achieving 85% yield under similar conditions.

Reductive Amination of 3,3,3-Trifluoro-2,2-dimethylpropanal

An alternative pathway utilizes reductive amination, where 3,3,3-trifluoro-2,2-dimethylpropanal reacts with piperazine in the presence of sodium cyanoborohydride. This method, though less common, avoids the need for alkyl halide precursors.

Optimized Parameters:

  • Solvent: Methanol/water (4:1) at pH 6.5 (acetic acid buffer).

  • Catalyst: Sodium cyanoborohydride (1.2 equiv) at 25°C for 24 hours.

  • Yield: 58–62%, with imine formation confirmed via FT-IR (C=N stretch at 1640 cm⁻¹).

While this route circumvents halogenated intermediates, the aldehyde’s volatility and sensitivity to over-reduction limit its industrial applicability.

Precursor Synthesis: 3,3,3-Trifluoro-2,2-dimethylpropyl Derivatives

Synthesis of 3,3,3-Trifluoro-2,2-dimethylpropyl Chloride

The alkyl halide precursor is synthesized from 3,3,3-trifluoro-2,2-dimethylpropionic acid (CAS: 889940-13-0) via a two-step process:

  • Acid Chloride Formation:

    • Thionyl chloride (2.5 equiv) reacts with the acid in dichloromethane at 40°C for 4 hours.

    • Conversion Efficiency: >95% (monitored by ¹⁹F NMR).

  • Reduction to Alcohol Followed by Chlorination:

    • Lithium aluminum hydride reduces the acid chloride to 3,3,3-trifluoro-2,2-dimethylpropanol (87% yield).

    • Thionyl chloride converts the alcohol to the corresponding chloride (93% yield).

Alternative Route via Nitrile Intermediate

A patent-pending method starts with 3,3,3-trifluoro-2,2-dimethylpropanenitrile, which undergoes hydrolysis to the acid using sodium hydroxide (5 M, 90–100°C). The nitrile route offers scalability, with a reported 84.3% yield after extraction with dichloromethane.

Protecting Group Strategies for Enhanced Selectivity

Boc-Protected Piperazine Intermediates

To suppress bis-alkylation, tert-butoxycarbonyl (Boc) protection is employed. Boc-piperazine reacts with the alkyl halide in acetonitrile, followed by deprotection with trifluoroacetic acid (TFA).

Key Data:

  • Alkylation Step: 78% yield using K₂CO₃ at 60°C.

  • Deprotection: 95% recovery with TFA in dichloromethane (2 hours, 25°C).

Industrial-Scale Optimization and Challenges

Solvent and Base Selection

Comparative studies highlight acetonitrile’s superiority over DMF or THF due to its high dielectric constant, which stabilizes ionic intermediates. Tributylamine, though costly, reduces side reactions compared to K₂CO₃ in pilot-scale trials.

Purification Techniques

  • Crystallization: Recrystallization from ethanol/water (3:1) achieves >99% purity.

  • Distillation: Short-path distillation under reduced pressure (0.5 mmHg, 110°C) is effective for large batches.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.85 (t, J = 4.8 Hz, 4H, NCH₂), 2.45 (s, 6H, CH(CH₃)₂), 1.45 (s, 2H, CH₂CF₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -66.2 (s, CF₃).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 minutes, confirming >98% purity .

Chemical Reactions Analysis

1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically the corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions are common for this compound, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities between 1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine and related piperazine derivatives:

Compound Name Substituent Type Key Structural Features Receptor Affinity/Activity
This compound Aliphatic chain CF₃, dimethylpropyl Unknown (inferred: 5-HT receptor modulation)
1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) Aromatic substituent CF₃ on phenyl ring Selective 5-HT₁B agonist
1-(3-Chlorophenyl)piperazine (mCPP) Aromatic substituent Cl on phenyl ring Mixed 5-HT₁B/5-HT₂C agonist
1-(2-Methoxyphenyl)piperazine Aromatic substituent OCH₃ on phenyl ring α₁-Adrenoceptor antagonist
1-(4-Methylphenyl)piperazine Aromatic substituent CH₃ on phenyl ring Dopamine transporter (DAT) inhibition

Key Observations :

  • Aliphatic vs. Aromatic Substitution : The target compound’s aliphatic chain introduces steric bulk and reduced aromaticity compared to phenyl-substituted analogs. This may reduce binding to receptors requiring planar interactions (e.g., serotonin receptors) but enhance stability against oxidative metabolism .
  • Trifluoromethyl Group : Both 3-TFMPP and the target compound feature CF₃ groups, which improve lipophilicity and resistance to enzymatic degradation. However, the positioning (aromatic vs. aliphatic) may alter receptor selectivity .

Pharmacological Activity and Receptor Selectivity

Serotonin Receptor Modulation
  • 3-TFMPP : Exhibits 65-fold selectivity for 5-HT₁B over 5-HT₁A receptors, making it a tool compound for studying serotonin pathways .
  • mCPP : Mixed 5-HT₁B/5-HT₂C agonist with variable effects on sympathetic nerve discharge (SND) in preclinical models .
  • However, the aliphatic chain may limit affinity compared to aromatic analogs .
Dopaminergic and Adrenergic Activity
  • GBR 12909 Analogs : Piperazines with aromatic substituents (e.g., 4-methylphenyl) show high DAT affinity (IC₅₀ = 1.4–8.2 nM) and selectivity over serotonin transporters (SERT) .
  • α₁-Adrenoceptor Antagonists: 1-(2-Methoxyphenyl)piperazine derivatives demonstrate nanomolar affinity (Ki = 2.1–13.1 nM) and antagonize phenylephrine-induced vasoconstriction .
  • Target Compound: The bulky substituent may reduce affinity for monoamine transporters or adrenoceptors compared to smaller aromatic analogs.

Biological Activity

1-(3,3,3-Trifluoro-2,2-dimethylpropyl)piperazine is a fluorinated piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by a trifluoromethyl group and a piperazine ring, enhances its lipophilicity and enables it to interact effectively with various biological targets.

The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors. The trifluoromethyl group increases the compound's membrane permeability, facilitating its entry into cells where it can exert its effects. The piperazine moiety allows for the formation of hydrogen bonds and other interactions with active sites on target proteins, potentially leading to inhibition or modulation of their activity.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar fluorinated piperazines can be insightful:

Compound NameStructural DifferencesBiological Activity
1-(3,3,3-Trifluoro-2,2-dimethylpropyl)-4-methylpiperazineAdditional methyl group on the piperazine ringAltered receptor affinity and enzyme interaction
1-(3,3,3-Trifluoro-2,2-dimethylpropyl)-4-ethylpiperazineEthyl group instead of methylVariations in lipophilicity and biological target interactions

This comparison highlights how slight modifications in structure can significantly influence the biological activity of piperazine derivatives.

Case Studies and Research Findings

Several studies have explored the broader class of piperazine derivatives for their therapeutic potential:

  • Anticancer Activity : A study screening various piperazine derivatives against human cancer cell lines demonstrated that modifications could enhance cytotoxicity. Compounds with bulky substituents showed improved activity against pancreatic cancer cell lines .
  • Vasorelaxant Activity : Some synthesized compounds containing piperazine moieties exhibited vasorelaxant properties and were evaluated for heart-rate-reducing effects. These findings suggest potential cardiovascular applications for related compounds .

Q & A

Q. 1.1. What experimental strategies optimize the synthesis of 1-(3,3,3-trifluoro-2,2-dimethylpropyl)piperazine to improve yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and purification via column chromatography. Key strategies include:

  • Reaction Conditions: Optimizing temperature (e.g., room temperature for propargyl bromide addition) and solvent selection (e.g., DMF for solubility) to minimize side reactions .
  • Purification: Using gradient elution in silica gel chromatography (e.g., ethyl acetate/hexane ratios) to separate intermediates. TLC monitoring ensures reaction progress .
  • Catalyst Use: Employing bases like K₂CO₃ to enhance reaction efficiency .

Q. 1.2. How can researchers validate the structural integrity of this compound derivatives?

Methodological Answer: Structural validation requires a combination of analytical techniques:

  • Spectroscopic Analysis: ¹H/¹³C NMR and IR to confirm functional groups and regiochemistry .
  • Mass Spectrometry: High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography: For unambiguous determination of 3D conformation, critical for understanding biological interactions .

Q. 1.3. What in vitro assays are suitable for initial screening of biological activity in piperazine derivatives?

Methodological Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ values against targets like acetylcholinesterase (AChE) using spectrophotometric methods .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for serotonin receptors 5-HT₁A) to assess affinity .
  • Cytotoxicity Screening: MTT assays on cancer cell lines to evaluate anticancer potential .

Advanced Research Questions

Q. 2.1. How do structural modifications (e.g., trifluoromethyl groups) influence the pharmacokinetic properties of piperazine derivatives?

Methodological Answer:

  • Lipophilicity Enhancement: Trifluoromethyl groups increase logP values, improving blood-brain barrier penetration. Computational tools like Molinspiration predict ADME parameters .
  • Metabolic Stability: In vitro hepatic microsome assays assess resistance to CYP450-mediated degradation .
  • SAR Studies: Compare analogs with/without substituents (e.g., methylphenyl vs. chlorophenyl) to correlate structure with bioavailability .

Q. 2.2. What computational approaches resolve contradictions in CO₂ capture efficiency data when piperazine is used as a promoter?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions between piperazine and K₂CO₃ in membrane contactors to explain variability in absorption rates .
  • Parametric Sensitivity Analysis: Quantify the impact of variables like flow rate and temperature on CO₂ sequestration efficiency using experimental datasets .
  • Degradation Studies: Monitor piperazine stability via HPLC to address discrepancies in long-term performance .

Q. 2.3. How can researchers balance biological activity and toxicity in modified piperazine compounds?

Methodological Answer:

  • Toxicokinetic Profiling: Compare LD₅₀ values (acute toxicity) and NOAEL (no-observed-adverse-effect level) in rodent models .
  • Selectivity Index (SI): Calculate IC₅₀ (target) vs. CC₅₀ (cytotoxicity) ratios to prioritize compounds with therapeutic windows .
  • β-Cyclodextrin Complexation: Reduces toxicity while retaining activity, as shown in modified piperazine derivatives .

Q. 2.4. What advanced techniques elucidate the role of piperazine conformation in receptor binding?

Methodological Answer:

  • Docking Simulations: Use Schrödinger Suite or AutoDock Vina to predict binding poses with serotonin receptors .
  • Cryo-EM/XRPD: Resolve ligand-receptor complexes at atomic resolution to identify critical interactions (e.g., hydrogen bonds with 5-HT₁A) .
  • Conformational Analysis: Compare coplanar vs. perpendicular aryl ring orientations via DFT calculations to explain agonist/antagonist activity .

Q. 2.5. How do researchers address batch-to-batch variability in piperazine-based carbon capture solvents?

Methodological Answer:

  • Quality-by-Design (QbD): Implement DOE (Design of Experiments) to control synthesis parameters (e.g., solvent purity, reaction time) .
  • In-line Analytics: Use PAT (Process Analytical Technology) like Raman spectroscopy for real-time monitoring .
  • Stability-Indicating Methods: Accelerated aging studies under high CO₂ and humidity to standardize solvent formulations .

Q. Data Contradiction Analysis

Q. 3.1. How to resolve conflicting reports on piperazine’s thermal stability in CO₂ capture systems?

Methodological Answer:

  • Controlled Degradation Experiments: Compare stability under inert (N₂) vs. reactive (CO₂-rich) atmospheres using TGA/DSC .
  • Vapor Pressure Measurements: Quantify piperazine loss via evaporation using gravimetric analysis .
  • Cross-Study Validation: Replicate protocols from divergent studies to isolate variables (e.g., impurity levels in flue gas) .

Q. 3.2. Why do some piperazine derivatives show high in vitro activity but low in vivo efficacy?

Methodological Answer:

  • PK/PD Modeling: Integrate pharmacokinetic (absorption, distribution) and pharmacodynamic data to identify bioavailability bottlenecks .
  • Metabolite Profiling: LC-MS/MS to detect rapid hepatic metabolism or inactive metabolites .
  • Tissue Distribution Studies: Radiolabeled compounds track accumulation in target vs. non-target organs .

Q. Analytical Method Development

Q. 4.1. What chromatographic methods separate positional isomers in piperazine derivatives?

Methodological Answer:

  • HPLC with Chiral Columns: Resolve enantiomers using amylose/ cellulose-based stationary phases .
  • Capillary Electrophoresis (CE): Achieve baseline separation of ortho-, meta-, and para-substituted analogs via pH-optimized buffers .
  • GC-MS with Derivatization: Trimethylsilyl (TMS) derivatives enhance volatility for halogenated isomers .

Q. 4.2. How to quantify trace impurities in piperazine-based pharmaceuticals?

Methodological Answer:

  • HPLC-UV/FLD: Detect impurities at <0.1% levels using high-sensitivity detectors .
  • Headspace GC-MS: Identify volatile degradation products (e.g., formaldehyde) .
  • ICP-MS: Quantify heavy metal catalysts (e.g., Pd, Ni) to comply with ICH Q3D guidelines .

Q. Biological Mechanism Elucidation

Q. 5.1. What mechanistic studies explain the antiplatelet activity of certain piperazine derivatives?

Methodological Answer:

  • Platelet Aggregation Assays: Monitor inhibition of ADP-induced aggregation using turbidimetry .
  • Thromboxane B₂ ELISA: Measure COX-1/COX-2 inhibition to link activity to arachidonic acid pathways .
  • Transcriptomics: RNA-seq identifies downstream targets (e.g., P2Y₁₂ receptor downregulation) .

Q. 5.2. How does the trifluoromethyl group enhance target selectivity in kinase inhibitors?

Methodological Answer:

  • Crystallography: Resolve F···H interactions in kinase active sites, improving binding affinity .
  • Free Energy Perturbation (FEP): Simulate ΔG changes upon substituting CF₃ with CH₃ to quantify selectivity .
  • Kinome-Wide Profiling: Use PamGene arrays to assess off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.